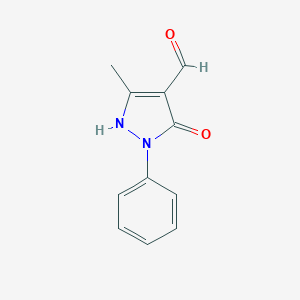

5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBBDSAYSNJJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60484-29-9 | |

| Record name | 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Foreword: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its structural versatility and capacity for diverse biological interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] The title compound, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a particularly valuable derivative. Its dual functionality—a reactive aldehyde group and a phenolic hydroxyl group—makes it a highly versatile precursor for constructing a wide array of more complex molecules, particularly through condensation and coupling reactions. This guide provides a comprehensive overview of its synthesis via the Vilsmeier-Haack reaction and a detailed protocol for its structural characterization, grounded in established analytical techniques.

Part 1: Synthesis via Vilsmeier-Haack Formylation

The most direct and widely adopted method for synthesizing 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[4][5] This reaction is a cornerstone of organic synthesis, enabling the formylation (addition of a -CHO group) of electron-rich aromatic and heterocyclic compounds.[6][7]

Mechanistic Rationale and Core Principles

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key to its success lies in the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from the reaction between a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[7][8]

The starting material, 3-methyl-1-phenyl-5-pyrazolone, possesses an electron-rich pyrazole ring, making it highly susceptible to attack by the Vilsmeier reagent. The formylation occurs regioselectively at the C4 position, which is activated by the adjacent hydroxyl group and the ring nitrogens.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and reproducibility. Each step includes justifications to provide insight into the experimental design.

Reagents and Materials:

-

3-methyl-1-phenyl-5-pyrazolone (Substrate)

-

N,N-Dimethylformamide (DMF), anhydrous (Reagent and Solvent)

-

Phosphorus oxychloride (POCl₃) (Reagent)

-

Dichloromethane (DCM), anhydrous (Optional Co-solvent)

-

Crushed Ice / Ice-cold water

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution (for neutralization)

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)

-

Ethanol (for recrystallization)

Workflow Diagram:

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide

Introduction

5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties[1][2]. The presence of multiple functional groups—a hydroxyl, a methyl, a phenyl, and a carbaldehyde group—on the pyrazole core makes this molecule a versatile building block for the synthesis of more complex pharmaceutical and agrochemical agents[3][4].

This technical guide provides a comprehensive overview of the spectroscopic data of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, offering insights for researchers, scientists, and drug development professionals. The guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, supported by experimental protocols and structural illustrations. The molecular formula of the compound is C11H10N2O2, and its molecular weight is 202.21 g/mol [5].

Molecular Structure

The structural framework of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is pivotal to understanding its spectroscopic characteristics. The diagram below illustrates the atomic arrangement and numbering, which will be referenced in the spectral analysis.

Caption: Molecular structure of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. While specific spectral data for 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is available through databases like SpectraBase, a comprehensive interpretation benefits from comparison with related structures.[6] Theoretical calculations, such as those using Density Functional Theory (DFT), can also aid in the assignment of NMR chemical shifts.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the different types of hydrogen atoms in the molecule. The expected signals for 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | CH₃ |

| ~7.3-7.8 | Multiplet | 5H | Phenyl-H |

| ~9.8 | Singlet | 1H | CHO |

| ~12.0 | Singlet (broad) | 1H | OH |

Interpretation:

-

Methyl Protons (CH₃): A singlet peak appearing in the upfield region, typically around δ 2.4 ppm, is characteristic of the methyl protons attached to the pyrazole ring.

-

Phenyl Protons: The five protons of the phenyl group will resonate in the aromatic region (δ 7.3-7.8 ppm) as a complex multiplet. The exact chemical shifts and splitting patterns will depend on the electronic environment and the rotational orientation of the phenyl ring.

-

Aldehyde Proton (CHO): The proton of the carbaldehyde group is highly deshielded and is expected to appear as a sharp singlet in the downfield region, typically around δ 9.8 ppm.

-

Hydroxyl Proton (OH): The hydroxyl proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It is often observed as a broad singlet at a very downfield position (around δ 12.0 ppm) due to hydrogen bonding.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | CH₃ |

| ~105 | C4-pyrazole |

| ~120-130 | Phenyl-C |

| ~138 | C1'-phenyl (ipso) |

| ~145 | C3-pyrazole |

| ~160 | C5-pyrazole |

| ~185 | C=O (aldehyde) |

Interpretation:

-

Methyl Carbon (CH₃): The carbon of the methyl group will appear at the most upfield position, typically around δ 14 ppm.

-

Pyrazole Ring Carbons: The carbons of the pyrazole ring will resonate in the range of δ 105-160 ppm. The C4 carbon, being attached to the electron-withdrawing aldehyde group, is expected to be downfield. The C3 and C5 carbons, attached to nitrogen and oxygen respectively, will also have distinct chemical shifts.

-

Phenyl Ring Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 120-130 ppm), with the ipso-carbon (C1') attached to the pyrazole nitrogen appearing at a slightly different shift.

-

Aldehyde Carbonyl Carbon (C=O): The carbonyl carbon of the aldehyde group is highly deshielded and will be found at the most downfield position, typically around δ 185 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The table below summarizes the expected characteristic absorption bands for 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[6]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200 (broad) | O-H stretch | Hydroxyl (OH) |

| ~3050 | C-H stretch | Aromatic (Phenyl) |

| ~2950 | C-H stretch | Aliphatic (CH₃) |

| ~1680 | C=O stretch | Aldehyde (CHO) |

| ~1600, ~1490 | C=C stretch | Aromatic (Phenyl) |

| ~1550 | C=N stretch | Pyrazole ring |

| ~1250 | C-O stretch | Hydroxyl (OH) |

Interpretation:

-

O-H Stretching: A broad absorption band around 3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3050 cm⁻¹, while aliphatic C-H stretching from the methyl group appears around 2950 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the aldehyde group.

-

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=N bond in the pyrazole ring will appear in the 1600-1490 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (C11H10N2O2), the molecular ion peak (M⁺) would be observed at an m/z of 202.21.[5][6]

Expected Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner under electron impact ionization. Some plausible fragmentation pathways include:

-

Loss of the aldehyde group (CHO) leading to a fragment at m/z 173.

-

Loss of a methyl radical (CH₃) resulting in a fragment at m/z 187.

-

Cleavage of the phenyl group, giving a fragment at m/z 125 (pyrazole moiety) or m/z 77 (phenyl cation).

Experimental Protocols

Synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

A common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[9][10] A plausible synthetic route for the title compound is outlined below.

Caption: Synthetic pathway for 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in dimethylformamide (DMF).

-

Cool the flask in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The solid product that precipitates is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

-

Prepare a sample of the solid compound as a KBr pellet or as a mull in Nujol.

-

Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron impact (EI) or electrospray ionization (ESI).

Conclusion

The spectroscopic data of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS techniques allows for unambiguous characterization and confirmation of its synthesis. This guide serves as a valuable resource for researchers working with this compound, facilitating its identification, purity assessment, and further application in the development of novel bioactive molecules.

References

-

5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-CARBALDEHYDE - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

- Shetty, M. M., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040.

- Girisha, M., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2646.

- Safari, J., & Gandomi-Ravandi, S. (2014). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 4(100), 57233-57242.

- Vaskela, M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.

- Saeed, A., et al. (2016).

-

5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2024). ChemBK. Retrieved January 21, 2026, from [Link]

- Vaskela, M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

-

1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

- Request PDF. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.

- Hamada, N., et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 59(1), 134-153.

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Al-Obaidi, A. S. M., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.

- Girisha, M., et al. (2011). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2647.

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 21, 2026, from [Link]

- Shen, Y.-J., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936.

Sources

- 1. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. asrjetsjournal.org [asrjetsjournal.org]

- 8. jocpr.com [jocpr.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the synthesis, structural elucidation, spectroscopic profile, and key physical and chemical characteristics of this pyrazole derivative. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and application of this compound.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the scaffold of numerous compounds with diverse biological activities. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The subject of this guide, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a particularly interesting scaffold due to the presence of multiple functional groups: a hydroxyl group, a methyl group, a phenyl substituent, and a reactive carbaldehyde moiety. This unique combination of features makes it a valuable intermediate for the synthesis of more complex molecular architectures and potential drug candidates. This guide aims to provide a detailed exposition of its fundamental physicochemical properties, thereby facilitating its application in further research and development.

Molecular Structure and Tautomerism

5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde possesses a core pyrazole ring substituted at various positions. A critical aspect of its structure is the potential for tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. For this molecule, keto-enol tautomerism is of primary importance, with the equilibrium between the 5-hydroxy (enol) form and the 5-oxo (keto) form.

Caption: Tautomeric equilibrium of the pyrazole core.

The predominance of a particular tautomer is influenced by factors such as the solvent, temperature, and pH. Spectroscopic evidence is crucial for determining the favored form in a given environment.

Synthesis of 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The most common and efficient method for the synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is through the Vilsmeier-Haack formylation of 3-methyl-1-phenyl-5-pyrazolone.[1] This reaction introduces a formyl group at the C4 position of the pyrazole ring.

Caption: Synthesis via Vilsmeier-Haack reaction.

Detailed Experimental Protocol

Materials:

-

3-Methyl-1-phenyl-5-pyrazolone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

-

To this mixture, add 3-methyl-1-phenyl-5-pyrazolone in portions.

-

After the addition is complete, heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2] |

| Molar Mass | 202.21 g/mol | [2] |

| Appearance | White or slightly yellow crystalline solid | [2] |

| Melting Point | 120-125 °C | [2] |

| Solubility | Soluble in ethanol, dimethylformamide, and chloroform | [2] |

| Stability | Relatively stable at room temperature | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the aromatic protons of the phenyl ring, the aldehydic proton, and the pyrazole ring proton. The chemical shift of the hydroxyl proton may be broad and vary with concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carbons of the phenyl ring, the aldehydic carbonyl carbon, and the carbons of the pyrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, C=O stretching of the aldehyde, and C=C and C=N stretching of the pyrazole and phenyl rings.

Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can aid in structural elucidation.

Crystal Structure

While the specific crystal structure of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is not publicly available in the crystallographic databases, analysis of closely related compounds provides valuable insights. For instance, the crystal structure of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde has been reported.[4] In this analogue, the pyrazole ring is essentially planar.[4] It is expected that the title compound will also adopt a largely planar conformation, with the planarity influenced by intermolecular hydrogen bonding involving the hydroxyl and carbonyl groups.

Chemical Reactivity

The chemical reactivity of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is primarily dictated by the aldehyde functional group, which is a versatile handle for a variety of chemical transformations.

Caption: Reactivity of the aldehyde group.

Condensation Reactions

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, and with active methylene compounds in Knoevenagel-type condensations. These reactions are fundamental in building molecular complexity and are widely used in the synthesis of novel heterocyclic systems.

Reactions with Nucleophiles

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles. For example, it reacts with hydrazines, hydroxylamines, and semicarbazides to form the corresponding hydrazones, oximes, and semicarbazones. These derivatives are often crystalline solids and are useful for characterization purposes.

Potential Applications

The structural features of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde make it a promising candidate for several applications:

-

Pharmaceutical Intermediate: It serves as a key building block for the synthesis of novel pyrazole-based compounds with potential therapeutic activities.

-

Ligand in Coordination Chemistry: The presence of multiple heteroatoms makes it an interesting ligand for the formation of metal complexes with potential catalytic or material applications.

-

Probe for Biological Studies: The pyrazole scaffold can be further functionalized to develop probes for studying biological processes.

Safety Information

As with any chemical compound, proper safety precautions should be taken when handling 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a multifaceted molecule with a rich chemistry and significant potential for future applications. This guide has provided a detailed overview of its synthesis, structure, and physicochemical properties, offering a valuable resource for researchers in academia and industry. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives are promising avenues for future research.

References

-

ChemBK. 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

SpectraBase. 5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-CARBALDEHYDE. Available from: [Link]

- Shetty, P., et al.

- El-Kashef, H., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.

- Yıldırım, S., et al.

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

ResearchGate. The tautomeric and rotameric forms of compounds 1-9. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

ChemBK. 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

- Shahani, T., et al. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. 2011.

- Begtrup, M., et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Helvetica Chimica Acta.

-

ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available from: [Link]

Sources

An In-Depth Technical Guide to the Initial Investigation of Pyrazole Carbaldehyde Derivatives for Drug Discovery

Introduction: The Pyrazole Carbaldehyde Scaffold as a Cornerstone in Medicinal Chemistry

Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Among these, pyrazole carbaldehydes, particularly pyrazole-4-carbaldehydes, stand out as exceptionally versatile synthetic intermediates.[2][3] Their true value lies not in their inherent biological activity, but in the aldehyde functional group's capacity to serve as a reactive handle for constructing a diverse library of more complex, biologically active molecules. This guide provides a technical framework for the initial stages of a drug discovery project centered on this scaffold, from synthesis and characterization to foundational biological screening. Our approach emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for robustness and reproducibility.

Section 1: Synthesis of Pyrazole-4-Carbaldehydes via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for the formylation of aromatic and heteroaromatic compounds, and it is particularly effective for synthesizing pyrazole-4-carbaldehydes from hydrazone precursors.[4][5] The reaction's reliability and broad substrate scope make it a cornerstone of pyrazole chemistry.

Causality of Experimental Design

The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich hydrazone, leading to cyclization and subsequent formylation at the C4 position of the newly formed pyrazole ring. The choice of anhydrous DMF is critical; the presence of water would quench the Vilsmeier reagent, halting the reaction.[4] The reaction is typically heated to provide the necessary activation energy for cyclization.[6]

Diagram of the Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of Pyrazole-4-carbaldehyde Synthesis.

Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

This protocol provides a representative method for synthesizing a pyrazole-4-carbaldehyde derivative.

Materials:

-

N'-(1-phenylethylidene)benzohydrazide (Hydrazone precursor)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium hydroxide (NaOH) solution, 10% w/v

-

Ethyl acetate and petroleum ether (for chromatography)

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (4 mL). Cool the flask in an ice bath to 0°C. Add POCl₃ (0.5 g, 3.0 mmol) dropwise to the cold, stirred DMF.[4] Stir the mixture at 0°C for 30 minutes. An increase in viscosity indicates the formation of the Vilsmeier reagent.

-

Reaction with Hydrazone: Dissolve the hydrazone precursor (1.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Cyclization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80°C and maintain this temperature for 4-6 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture onto a generous amount of crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 7-8. A precipitate should form.

-

Isolation: Filter the crude product, wash it thoroughly with cold water, and air-dry.

-

Purification: Purify the crude solid by flash column chromatography using an ethyl acetate/petroleum ether solvent system to yield the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[4]

Section 2: Physicochemical Characterization (Self-Validation)

Confirming the structure and purity of the synthesized compound is a non-negotiable step before committing resources to biological screening.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the aldehyde proton (CHO) at δ 9.8-10.1 ppm. A singlet for the C5-proton of the pyrazole ring will appear around δ 8.2-8.5 ppm. Aromatic protons will appear as multiplets in their expected regions (δ 7.2-8.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect a signal for the aldehyde carbon at δ 182-185 ppm. The pyrazole ring carbons will also have characteristic shifts.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Look for a strong C=O stretching vibration for the aldehyde group around 1690-1710 cm⁻¹. C=N and C=C stretching vibrations of the pyrazole ring will appear in the 1500-1600 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.

Section 3: Initial Biological Screening

With a confirmed structure, the compound can be advanced to primary biological assays. The following protocols for antimicrobial and anticancer screening are foundational starting points.

Workflow for Initial Compound Investigation

Caption: High-Level Drug Discovery Workflow.

Protocol 1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is a standard and efficient technique for determining MIC values.[8][9]

Materials:

-

Synthesized pyrazole derivative (stock solution in DMSO)

-

Sterile 96-well round-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

0.5 McFarland standard

-

Spectrophotometer, shaking incubator

Procedure:

-

Inoculum Preparation: From a fresh agar plate, suspend 3-4 bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[7] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate. Add 200 µL of the test compound at its highest concentration (e.g., 256 µg/mL in MHB) to the wells in column 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[7]

-

Controls: Column 11 serves as the positive control (broth and inoculum, no compound), and column 12 serves as the negative/sterility control (broth only).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8]

Protocol 2: Anticancer Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Viable cells with active mitochondria reduce the yellow MTT salt to a purple formazan product.[12]

Materials:

-

Adherent cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Synthesized pyrazole derivative (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for solubilization)

-

96-well flat-bottom plates, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Controls: Include untreated cells (medium only) and a vehicle control (cells treated with the highest concentration of DMSO used in the dilutions).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will form purple formazan crystals.[12]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Section 4: Data Interpretation and Strategic Advancement

The initial data from synthesis and screening must be systematically organized to guide the next steps.

Table 1: Example Synthesis and Characterization Data

| Compound ID | R-Group | Yield (%) | M.P. (°C) | ¹H NMR (CHO, δ ppm) | MS [M+H]⁺ (m/z) |

| PZA-001 | Phenyl | 78 | 135-137 | 9.98 (s, 1H) | 249.10 |

| PZA-002 | 4-Cl-Ph | 82 | 141-143 | 9.97 (s, 1H) | 283.06 |

| PZA-003 | 4-MeO-Ph | 75 | 130-132 | 9.95 (s, 1H) | 279.11 |

Table 2: Example Biological Screening Data Summary

| Compound ID | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. MCF-7 (µM) |

| PZA-001 | >128 | 25.4 |

| PZA-002 | 16 | 8.1 |

| PZA-003 | 64 | 42.7 |

| Doxorubicin | N/A | 0.95 |

| Ampicillin | 0.5 | N/A |

From this example data, compound PZA-002 , with a chloro-substituent, emerges as a "hit" compound. It shows moderate antimicrobial activity and the best anticancer activity in this initial series, warranting further investigation. The next steps would involve synthesizing analogues of PZA-002 to establish a Structure-Activity Relationship (SAR) and advancing it to more specific mechanism-of-action studies.

Section 5: Investigating Mechanism of Action - A Forward Look

Identifying a "hit" is only the beginning. The ultimate goal is to understand how it works. Pyrazole derivatives are known to inhibit a wide range of cellular targets, including various kinases that are often dysregulated in cancer.[13][14] For instance, the PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation, and its inhibition is a validated anticancer strategy.[3]

Diagram of a Potential Target: The PI3K/AKT Signaling Pathway

Caption: Inhibition of the PI3K/AKT Pathway by a Pyrazole Derivative.

If a compound like PZA-002 were hypothesized to be a PI3K inhibitor, subsequent experiments would involve direct enzymatic assays with purified PI3K and western blotting to observe the phosphorylation status of downstream targets like AKT in treated cells. This mechanistic validation is the critical next step in transforming a preliminary hit into a viable lead candidate for drug development.

References

-

Thangarasu, P., et al. (2021). Design and synthesis of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors for anticancer drug development. Bioorganic & Medicinal Chemistry Letters, 34, 127768. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]

-

Bio-protocol. (2020). Determination of Minimum Inhibitory Concentration (MIC). [Link]

-

ResearchGate. (n.d.). Anticancer Activity of Pyrazole via Different Biological Mechanisms. [Link]

-

Shahsavari, Z., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International Journal of Molecular and Cellular Medicine, 9(4), 285-295. [Link]

-

Lv, P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

-

Gambacurta, A., et al. (2023). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In: In Vitro Toxicology. Methods in Molecular Biology, vol 2669. Humana, New York, NY. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(18), 3369. [Link]

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

-

MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(3), M1711. [Link]

-

Li, J., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(1), 334-344. [Link]

-

ResearchGate. (n.d.). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. [Link]

Sources

- 1. degres.eu [degres.eu]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes: An In-depth Technical Guide

Abstract

This comprehensive technical guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, crucial intermediates in medicinal chemistry and drug development.[1][2][3] This document delves into the underlying reaction mechanism, offers detailed experimental protocols, and discusses the scope and limitations of the methodology. By integrating mechanistic insights with practical, field-proven advice, this guide serves as an essential resource for researchers and professionals aiming to leverage this powerful formylation technique.

Introduction: The Significance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][3][4] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring yields pyrazole-4-carbaldehydes, which are highly versatile synthetic intermediates.[1][6] This functional handle allows for a variety of subsequent chemical transformations, making these molecules key building blocks in the synthesis of complex heterocyclic systems and novel therapeutic agents.[1][7][8]

The Vilsmeier-Haack reaction stands out as a mild, efficient, and cost-effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[6][7][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the aldehyde functionality with high regioselectivity.[10][11]

The Core Mechanism: A Stepwise Dissection

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis of pyrazole-4-carbaldehydes. The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.

Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in this reaction.[10] It is typically prepared in situ by the reaction of a substituted amide, most commonly DMF, with an acid chloride like POCl₃.[12] This exothermic reaction must be conducted under anhydrous conditions, as the Vilsmeier reagent is sensitive to moisture.[10]

The formation involves the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃, followed by the elimination of a dichlorophosphate anion to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[13][14][15]

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack typically occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring.[10] This step disrupts the aromaticity of the pyrazole ring, forming a cationic intermediate. Subsequent deprotonation restores aromaticity, and the resulting intermediate is then hydrolyzed during the work-up to yield the final pyrazole-4-carbaldehyde.[15]

Caption: Vilsmeier-Haack Formylation of a Substituted Pyrazole.

Experimental Protocol and Optimization

The success of the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes hinges on careful control of reaction conditions. The following is a generalized protocol that can be optimized for specific substrates.

General Experimental Protocol

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring.[10][16] The molar ratio of DMF to POCl₃ can be varied, but a ratio of 1:1 to an excess of DMF is common.[12] Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[12]

-

Formylation Reaction: Dissolve the pyrazole substrate in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like dichloromethane (DCM).[10] Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[10]

-

Reaction Progression: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to a specific temperature (e.g., 70-120 °C) for a period ranging from a few hours to overnight, depending on the reactivity of the pyrazole substrate.[1][7][17] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[10]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.[7][16] This step hydrolyzes the intermediate iminium salt to the aldehyde and should be done cautiously to control the exothermic reaction.[10] Neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until a pH of 7-8 is reached.[17] The product may precipitate out of the solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[10][13] Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[13]

-

Purification: The crude product is then purified by a suitable method, such as silica gel column chromatography or recrystallization, to afford the pure pyrazole-4-carbaldehyde.[13]

Optimization of Reaction Conditions

The yield of pyrazole-4-carbaldehydes can be significantly influenced by the reaction conditions. The following table summarizes various reported conditions for the Vilsmeier-Haack formylation of different pyrazole derivatives, highlighting the importance of optimizing parameters such as temperature and reagent stoichiometry.

| Entry | Pyrazole Substrate | Molar Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Chloro-1,3-dialkylpyrazole | 1:2:2 | 70 | 2 | 0 | [17] |

| 2 | 5-Chloro-1,3-dialkylpyrazole | 1:2:2 | 120 | 2 | 32 | [17] |

| 3 | 5-Chloro-1,3-dialkylpyrazole | 1:5:2 | 120 | 2 | 55 | [17] |

| 4 | 5-Chloro-1,3-dialkylpyrazole | 1:6:4 | 120 | 2 | 75 | [17] |

| 5 | Hydrazone derivative | 1:excess:3 | 80-90 | 4 | Good | [18] |

| 6 | Hydrazone derivative | 1:excess:10 | Reflux | 6 | 90 | [7] |

Key Insights from Optimization Data:

-

Temperature: For less reactive substrates, such as some electron-deficient pyrazoles, higher temperatures are often necessary to drive the reaction to completion.[17]

-

Reagent Stoichiometry: An excess of the Vilsmeier reagent can significantly improve the yield, particularly for challenging substrates.[17]

-

Substrate Reactivity: The electronic nature of the substituents on the pyrazole ring plays a crucial role. Electron-donating groups enhance the nucleophilicity of the ring and facilitate the reaction, while strong electron-withdrawing groups can hinder or prevent formylation.[1]

Scope and Limitations

The Vilsmeier-Haack reaction is a versatile method for the synthesis of a wide range of pyrazole-4-carbaldehydes.[1][19] However, it is not without its limitations.

Scope:

-

The reaction is generally applicable to a variety of substituted pyrazoles, including those with alkyl, aryl, and halogen substituents.[1]

-

It can also be used in a one-pot synthesis starting from hydrazones, where the Vilsmeier reagent facilitates both cyclization to the pyrazole ring and subsequent formylation.[18][19][20]

Limitations:

-

Electron-Withdrawing Groups: Pyrazoles bearing strong electron-withdrawing groups may exhibit low reactivity or fail to undergo formylation under standard conditions.[1]

-

Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the N1 and C5 positions, can sterically hinder the approach of the Vilsmeier reagent to the C4 position, leading to lower yields.

-

Side Reactions: In some cases, unexpected side reactions can occur. For instance, formylation of a hydroxyl group or substitution of a hydroxyl group with a chlorine atom has been observed.[1] Additionally, substrates with other reactive functional groups may undergo competing reactions with the Vilsmeier reagent.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Poor quality or wet reagents.[10]- Insufficiently reactive substrate.[1]- Inappropriate reaction temperature. | - Use freshly distilled, anhydrous reagents.[10]- Increase the excess of the Vilsmeier reagent.[17]- Increase the reaction temperature.[17] |

| Formation of Multiple Products | - Competing side reactions.- Lack of regioselectivity. | - Modify the reaction conditions (temperature, solvent).- Protect sensitive functional groups on the substrate. |

| Difficulty in Product Isolation | - Product is water-soluble.[10]- Emulsion formation during extraction.[10] | - Saturate the aqueous layer with NaCl (brine) before extraction.[10]- Perform multiple extractions with a suitable organic solvent.[10] |

Conclusion

The Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes is a cornerstone reaction in heterocyclic chemistry, providing a reliable and efficient route to valuable synthetic intermediates. A deep understanding of the reaction mechanism, careful optimization of experimental conditions, and awareness of the reaction's scope and limitations are essential for achieving high yields and purity. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to successfully implement and adapt this powerful synthetic tool in their work.

References

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Synthesis of Vilsmeier's reagent. PrepChem.com. [Link]

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]

-

Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27394. [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

-

Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27394. [Link]

-

El-Sayed, M. A.-A., et al. (2015). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 20(8), 14449-14482. [Link]

-

Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819. [Link]

-

Vilsmeier reagent. Wikipedia. [Link]

-

Li, Y., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11633-11643. [Link]

-

Rajput, S. S., & Singh, P. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. [Link]

-

Tumkevičius, S., et al. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2020(3), M1149. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]

-

Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

-

Cherian, B., et al. (2018). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. [Link]

-

Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthesis and applications of pyrazole and its analogues. Journal of Advanced Scientific Research, 12(3), 37-43. [Link]

-

Ansari, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 9(1), 1-17. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. sciensage.info [sciensage.info]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. prepchem.com [prepchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Compendium: A Guide to the One-Pot Synthesis of Functionalized Pyrazoles

Foreword: The Modern Imperative for Pyrazole Synthesis

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous blockbuster drugs, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[1] Its remarkable versatility and broad spectrum of biological activities have cemented its status as a "privileged scaffold" in drug discovery.[1] However, the traditional multi-step syntheses of functionalized pyrazoles often suffer from drawbacks such as low overall yields, laborious purification of intermediates, and significant solvent waste.

This technical guide is crafted for the modern drug development professional, offering a deep dive into the elegant and efficient world of one-pot pyrazole synthesis. By telescoping multiple reaction steps into a single, seamless operation, these methods not only accelerate the discovery process but also align with the principles of green chemistry, emphasizing atom economy and sustainability.[2][3] Herein, we will explore the core methodologies, dissect the underlying mechanisms, and provide field-proven protocols to empower researchers in their quest for novel therapeutic agents.

I. The Strategic Pillars of One-Pot Pyrazole Synthesis

The beauty of one-pot synthesis lies in the orchestration of sequential or concurrent reactions within a single vessel. This approach minimizes handling and purification steps, leading to higher efficiency and reduced waste. The most prevalent and robust strategies for one-pot pyrazole synthesis can be broadly categorized as follows:

-

Three-Component Condensations: These reactions typically involve the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent), a hydrazine derivative, and an aldehyde or ketone. This approach allows for the rapid assembly of polysubstituted pyrazoles with a high degree of molecular diversity.[4][5][6]

-

Four-Component Reactions for Fused Systems: A particularly elegant strategy for constructing fused pyrazole heterocycles, such as pyranopyrazoles, involves a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and an active methylene compound like malononitrile.[2][7][8] These reactions are often catalyzed and can proceed with high efficiency under green conditions.

-

Tandem Cycloaddition and Aromatization: This method involves the in-situ formation of an intermediate, such as a pyrazoline, which then undergoes a subsequent oxidation or elimination step to yield the aromatic pyrazole ring. This can be achieved through various means, including the use of mild oxidants or by designing the reaction conditions to favor spontaneous aromatization.[4][5]

The choice of strategy is dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.

II. Mechanistic Insights and Rationale

Understanding the "why" behind a synthetic protocol is as crucial as knowing the "how." Here, we delve into the mechanistic underpinnings of two key one-pot pyrazole syntheses.

A. Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

This versatile method brings together an aldehyde, a ketone, and a hydrazine to construct the pyrazole core. The reaction proceeds through a series of carefully orchestrated steps, as illustrated in the workflow below.

Figure 1: Workflow for the three-component synthesis of 1,3,5-trisubstituted pyrazoles.

The initial step involves the formation of a hydrazone from the aldehyde and hydrazine. This is followed by a Michael addition of the enolate of the ketone to the hydrazone. The resulting intermediate then undergoes intramolecular cyclization and dehydration to form a pyrazoline, which is subsequently oxidized to the final pyrazole product.[4][5]

B. Four-Component Synthesis of Pyranopyrazoles

The synthesis of the medicinally important pyranopyrazole scaffold can be efficiently achieved through a one-pot, four-component reaction. This process is a beautiful example of domino reactions, where the product of one step becomes the substrate for the next.

Figure 2: Logical flow for the four-component synthesis of pyranopyrazoles.

In this elegant cascade, the hydrazine and β-ketoester first react to form a pyrazolone intermediate. Concurrently, the aldehyde and malononitrile undergo a Knoevenagel condensation. The pyrazolone then acts as a nucleophile in a Michael addition to the Knoevenagel adduct, followed by an intramolecular cyclization and tautomerization to yield the stable pyranopyrazole system.[2][7]

III. Field-Proven Experimental Protocols

The following protocols are representative examples of efficient one-pot syntheses of functionalized pyrazoles.

Protocol 1: Three-Component Synthesis of 3,5-Disubstituted Pyrazoles

This protocol describes a metal-free, one-pot synthesis of 3,5-disubstituted pyrazoles from ketones, aldehydes, and hydrazine monohydrochloride, with a subsequent in-situ oxidation step.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine the ketone (1.0 mmol), aldehyde (1.0 mmol), and hydrazine monohydrochloride (1.1 mmol) in ethanol (5 mL).

-

Condensation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the pyrazoline intermediate by Thin Layer Chromatography (TLC).

-

Oxidation (Option A - Greener): Add dimethyl sulfoxide (DMSO, 2 mL) to the reaction mixture and heat to 100-120 °C under an oxygen atmosphere (a balloon of oxygen is sufficient) for 4-6 hours, or until the pyrazoline is fully consumed as indicated by TLC.

-

Oxidation (Option B - Faster): Cool the reaction mixture to 0 °C and slowly add a solution of bromine (1.1 mmol) in ethanol. Stir at room temperature for 30-60 minutes.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted pyrazole.

Protocol 2: Microwave-Assisted Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol outlines a rapid, one-pot synthesis of the fused pyrazolo[3,4-d]pyrimidin-4-one scaffold using microwave irradiation.[9]

Step-by-Step Methodology:

-

Reaction Setup: In a microwave reaction vial, combine the methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (3.0 mmol), and the primary amine (1.2 mmol) in ethanol (3 mL).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.

-

Work-up: After cooling, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

IV. Data-Driven Insights: A Comparative Analysis

The efficiency of one-pot syntheses is often demonstrated by their tolerance to a wide range of substrates. The following tables summarize representative data from the literature, showcasing the versatility of these methods.

Table 1: Substrate Scope for the Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles[2]

| Entry | Aldehyde (Ar) | Yield (%) |

| 1 | Phenyl | 79 |

| 2 | 4-Tolyl | 80 |

| 3 | 4-Ethylphenyl | 82 |

| 4 | 4-Nitrophenyl | 92 |

Reaction conditions: Acetylene ester, hydrazine hydrate, aromatic aldehyde, and malononitrile under solvent-free grinding conditions.

Table 2: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives[10]

| Entry | β-Ketoester | Hydrazine | Aldehyde | Yield (%) |

| 1 | Ethyl acetoacetate | Phenylhydrazine | Benzaldehyde | 71 |

| 2 | Ethyl acetoacetate | Hydrazine hydrate | 4-Chlorobenzaldehyde | 85 |

| 3 | Methyl acetoacetate | Phenylhydrazine | 4-Nitrobenzaldehyde | 92 |

| 4 | Ethyl benzoylacetate | Phenylhydrazine | Benzaldehyde | 68 |

Reaction conditions: β-ketoester (0.45 mmol), hydrazine (0.3 mmol), and aldehyde (0.3 mmol) under microwave irradiation at 420 W for 10 min.

V. Conclusion and Future Perspectives

One-pot synthesis has revolutionized the way chemists approach the construction of complex molecules like functionalized pyrazoles. The methodologies discussed in this guide represent a significant step forward in terms of efficiency, sustainability, and molecular diversity. As the demand for novel therapeutic agents continues to grow, the adoption of these elegant synthetic strategies will be paramount. Future research in this area will likely focus on the development of even more sophisticated catalytic systems, the use of flow chemistry for continuous production, and the application of these methods to the synthesis of increasingly complex and biologically relevant pyrazole-containing molecules.

VI. References

-

Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071–1075. [Link]

-

A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. (2017). PubMed Central (PMC). [Link]

-

Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis. [Link]

-

Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. (n.d.). ResearchGate. [Link]

-

An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (n.d.). Organic Chemistry Portal. [Link]

-

Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

-

Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Publications. [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). RSC Publishing. [Link]

-

Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ResearchGate. [Link]

-

Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. (2017). PubMed Central (PMC). [Link]

-

Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). PubMed Central (PMC). [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]

-

One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2015). ACS Publications. [Link]

-

Microwave assisted synthesis of novel pyrazoles. (n.d.). Indian Journal of Chemistry. [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. [Link]

-

Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Institutes of Health (NIH). [Link]

-

One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (n.d.). Semantic Scholar. [Link]

-

Four-component synthesis of pyranopyrazoles in different conditions. (n.d.). ResearchGate. [Link]

-

In Situ Generation of Nitrilimines from Aryldiazonium Salts and Diazo Esters: Synthesis of Fully Substituted Pyrazoles under Room Temperature. (2018). ACS Publications. [Link]

-

Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (n.d.). MDPI. [Link]

-

REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. (n.d.). Jetir.org. [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. [Link]

-

Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). Thieme. [Link]

-

Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026). ACS Publications. [Link]

-

Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids. (n.d.). ResearchGate. [Link]

Sources

- 1. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Hydroxypyrazole Carbaldehydes: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydroxypyrazole carbaldehydes are a pivotal class of heterocyclic compounds, frequently incorporated into the core structures of pharmacologically active molecules. Their synthetic accessibility and diverse reactivity make them attractive scaffolds in medicinal chemistry. However, the inherent tautomerism of the hydroxypyrazole ring system presents a significant challenge in drug design and development. The distribution of tautomeric forms can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive overview of the tautomeric phenomena observed in hydroxypyrazole carbaldehydes, offering insights into the structural and environmental factors that govern tautomeric equilibria. We will explore the key experimental and computational techniques employed to characterize and predict tautomeric preferences, and discuss the critical implications of tautomerism in the context of drug discovery and development.

The Landscape of Tautomerism in Hydroxypyrazole Carbaldehydes

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of hydroxypyrazole carbaldehydes, the principal tautomeric equilibrium involves the migration of a proton between oxygen and nitrogen atoms, leading to distinct keto (NH) and enol (OH) forms. The presence of the carbaldehyde group at the 4-position introduces an additional layer of complexity, as it can participate in intramolecular hydrogen bonding, further influencing the stability of the tautomers.

The three primary tautomeric forms of a generic 1-substituted-5-hydroxypyrazole-4-carbaldehyde are:

-

The OH-form (Enol-imine): Characterized by a hydroxyl group at the C5 position and an imine-like nitrogen at N1. This form benefits from the aromaticity of the pyrazole ring.

-

The NH-form (Keto-enamine): Features a ketone at C5 and an amine-like nitrogen at N1. The pyrazole ring in this form is not aromatic.

-

The CH-form: A less common tautomer where the proton from the C4 position has migrated.

The equilibrium between these forms is a delicate balance of competing factors, including the inherent stability of the tautomers, the nature of substituents on the pyrazole ring, and the surrounding environment.

Deciphering the Tautomeric Equilibrium: Key Influencing Factors

The predominance of a particular tautomer is not an intrinsic property of the molecule but is rather dictated by a combination of internal and external factors.

The Role of Substituents

Substituents on the pyrazole ring can significantly alter the tautomeric equilibrium through their electronic and steric effects. Electron-donating groups tend to favor the enol form by increasing the electron density on the pyrazole ring, thereby enhancing its aromatic character. Conversely, electron-withdrawing groups can shift the equilibrium towards the keto form.

The Profound Impact of the Solvent

The solvent environment plays a critical role in determining the tautomeric preference.[1] Polar protic solvents, such as water and alcohols, can stabilize the more polar keto tautomer through hydrogen bonding interactions.[2] In contrast, nonpolar aprotic solvents, like chloroform and benzene, tend to favor the less polar enol form.[3] This solvent-dependent tautomerism has significant implications for drug development, as the tautomeric form present in a biological medium may differ from that in a nonpolar solvent used for chemical synthesis.

Intramolecular Hydrogen Bonding: A Defining Feature

The presence of the carbaldehyde group at the 4-position allows for the formation of an intramolecular hydrogen bond between the formyl oxygen and the hydroxyl proton in the enol tautomer. This interaction creates a stable six-membered ring, significantly favoring the enol form in many cases.[4] The strength of this hydrogen bond can be modulated by the electronic properties of other substituents on the pyrazole ring.[4]

Experimental Characterization of Tautomers

A multi-faceted experimental approach is often necessary to unambiguously determine the tautomeric composition of hydroxypyrazole carbaldehydes in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse Technique